Chlorodimedone

Descripción general

Descripción

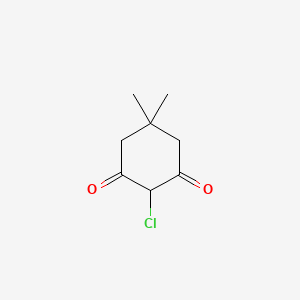

Chlorodimedone, also known as 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione, is an organic compound with the molecular formula C8H11ClO2. It is a derivative of cyclohexanedione and is characterized by the presence of a chlorine atom and two methyl groups attached to the cyclohexane ring. This compound is known for its electrophilic nature, making it reactive with electron-rich compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chlorodimedone can be synthesized through the chlorination of dimedone (5,5-dimethyl-1,3-cyclohexanedione). The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The process is carried out under controlled conditions to ensure selective chlorination at the desired position on the cyclohexane ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the reaction .

Análisis De Reacciones Químicas

Types of Reactions: Chlorodimedone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.

Substitution: Electrophilic substitution reactions are common, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols and alkanes.

Substitution: Formation of substituted cyclohexanedione derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chlorodimedone serves as a versatile building block in organic synthesis. Its electrophilic nature allows it to participate in various chemical reactions.

Key Reactions:

- Oxidation: this compound can be oxidized to form ketones and carboxylic acids.

- Reduction: It can be reduced to yield alcohols and alkanes.

- Substitution: This compound undergoes substitution reactions to form substituted cyclohexanedione derivatives.

Enzymatic Studies

This compound is extensively used in enzymatic studies, particularly in the investigation of halogenation reactions catalyzed by enzymes such as chloroperoxidase.

Case Study:

In a study examining the activity of chloroperoxidase from Caldariomyces fumago, researchers demonstrated that this compound could be chlorinated effectively under acidic conditions (pH 2.75–4.50) in the presence of chloride ions and hydrogen peroxide. The study highlighted the compound's utility in characterizing novel haloperoxidases from marine environments, revealing that E. coli expressing chimeric genes could utilize potassium bromide or potassium chloride for halogenation of this compound .

Medicinal Chemistry

Research into this compound's biological activity suggests potential pharmaceutical applications. Its structure allows for modifications that can lead to biologically active compounds.

Synthesis of Bioactive Compounds:

this compound is used as a precursor for synthesizing 2-acylresorcinols, which have shown potential biological activity. The synthesis involves chlorination followed by aromatization, demonstrating its role in developing new therapeutic agents.

Industrial Applications

In the industrial sector, this compound contributes to the synthesis of polymers and materials such as polyurethanes and polycarbonates. Its reactivity makes it a valuable component in creating materials with specific properties.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Forms ketones, carboxylic acids, alcohols |

| Enzymatic Studies | Substrate for haloperoxidase studies | Effective chlorination under acidic conditions |

| Medicinal Chemistry | Precursor for bioactive compounds | Synthesis of 2-acylresorcinols with potential activity |

| Industrial Applications | Synthesis of polymers | Used in polyurethanes and polycarbonates |

Mecanismo De Acción

Chlorodimedone exerts its effects through its electrophilic nature, allowing it to react with electron-rich compounds. In enzymatic reactions, such as those catalyzed by chloroperoxidase, this compound undergoes halogenation, forming covalent bonds with substrates. The mechanism involves the formation of an intermediate compound, which then reacts with the target molecule .

Comparación Con Compuestos Similares

Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Lacks the chlorine atom, making it less reactive in electrophilic substitution reactions.

Monochlorodimedone: Similar structure but with different reactivity due to the presence of only one chlorine atom.

Uniqueness: this compound’s unique electrophilic nature and reactivity with electron-rich compounds distinguish it from other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Actividad Biológica

Chlorodimedone, chemically known as 2-chloro-5,5-dimethyl-1,3-cyclohexanedione, is a compound of significant interest in biochemical research due to its unique properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, applications in enzymatic studies, and its role in various scientific fields.

This compound is characterized by its electrophilic nature, which allows it to engage in various chemical reactions, particularly halogenation. It serves as a substrate for enzymes such as chloroperoxidase (CPO), facilitating the study of halogenation mechanisms. The compound reacts with electron-rich substrates through covalent bonding, forming intermediate compounds that can further participate in biochemical processes.

- Electrophilic Reactions : this compound's reactivity stems from its ability to form covalent bonds with nucleophiles.

- Enzymatic Halogenation : In the presence of haloperoxidases, it undergoes halogenation, which is crucial for understanding enzyme specificity and kinetics .

Applications in Research

This compound has found extensive applications across various scientific domains:

- Enzymatic Studies : It is primarily utilized to investigate halogenation reactions catalyzed by enzymes like CPO. Its structure allows researchers to differentiate between enzyme-mediated and free halogen-mediated reactions .

- Fluorescence-Based Assays : The compound is employed in fluorescence assays to measure enzymatic activity and substrate conversion rates. For example, MeDAC (a coumarin derivative) has been used alongside this compound to create sensitive fluorescence probes for detecting halogenation activity .

- Kinetic Studies : this compound is integral in kinetic studies involving haloperoxidases. Researchers have utilized it to determine Michaelis constants and maximal velocities of enzymatic reactions, enhancing our understanding of enzyme dynamics .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Haloperoxidase Activity :

- False Positives in Assays :

-

Characterization of Novel Enzymes :

- In marine biology studies, this compound was used to characterize novel haloperoxidases from E. coli expressing chimeric genes. The findings illustrated its effectiveness in identifying new biocatalysts for industrial applications.

Comparative Analysis

To better understand this compound's unique properties, a comparison with similar compounds can be insightful:

| Compound | Structure | Electrophilic Nature | Applications |

|---|---|---|---|

| This compound | 2-chloro-5,5-dimethyl-1,3-cyclohexanedione | High | Enzymatic studies, fluorescence assays |

| Dimedone | 5,5-dimethyl-1,3-cyclohexanedione | Moderate | Organic synthesis |

| Monothis compound | Monochlorinated variant | Lower than this compound | Limited enzymatic applications |

Propiedades

IUPAC Name |

2-chloro-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBIHUAWDXUCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223260 | |

| Record name | Chlorodimedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-89-7 | |

| Record name | Chlorodimedone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodimedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Chlorodimedone in studying haloperoxidases?

A1: this compound (2-chloro-5,5-dimethyl-1,3-cyclohexanedione) serves as a model substrate for studying the activity of haloperoxidases, particularly chloroperoxidase (CPO). These enzymes catalyze the halogenation of organic compounds using halides and hydrogen peroxide. This compound's reactivity with CPO, as opposed to free chlorine, makes it a valuable tool for investigating the mechanism of direct chlorine transfer from the enzyme to the substrate .

Q2: How does the structure of this compound contribute to its use in studying halogenation reactions?

A2: this compound's structure allows researchers to differentiate between enzyme-mediated and free halogen-mediated reactions. Studies comparing the relative substrate specificities of this compound and other substrates in reactions with the CPO-H2O2-Cl system versus the hypochlorite-Cl system reveal that this compound exhibits a higher specificity for the CPO-H2O2-Cl system. This difference suggests that this compound predominantly undergoes halogenation through direct chlorine transfer from the enzyme rather than through a free oxidized halogen intermediate like hypochlorite .

Q3: Can you provide an example of how this compound is used to study novel enzymes?

A3: In a study focusing on the identification of novel haloperoxidases from marine environments, researchers used this compound to test the activity of newly discovered enzymes. They successfully demonstrated that E. coli cells expressing chimeric genes encoding for these novel haloperoxidases could effectively utilize potassium bromide (KBr) or potassium chloride (KCl) to halogenate this compound . This finding highlights the utility of this compound as a tool for characterizing the activity of potentially valuable biocatalysts.

Q4: Aside from haloperoxidase studies, is this compound used in other research areas?

A4: Yes, this compound is also utilized in synthetic organic chemistry. For example, it can be used as a starting material to synthesize 2-acylresorcinols, compounds with potential biological activity. This synthesis involves a two-step process: first, chlorination of a 2-acyl-1,3-cyclohexanedione derivative using either N-chlorosuccinimide (NCS) or molecular chlorine, followed by aromatization in a heated solution of hydrogen chloride in dimethylformamide. This method has been successfully employed to produce various 2-acylresorcinols, including 2-acetylresorcinol, 2-propionylresorcinol, and 2-isobutyrylresorcinol .

Q5: Are there alternative substrates to this compound for studying haloperoxidases?

A5: Yes, other substrates can be used to study haloperoxidases, and the choice often depends on the specific research question. Common alternatives include monothis compound, antipyrine, and barbituric acid. Researchers often compare the kinetic parameters and substrate specificities of different substrates to gain insights into the enzyme's mechanism and potential applications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.